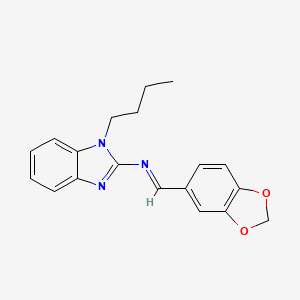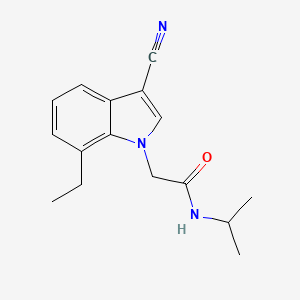
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine, also known as BDBI, is a chemical compound with potential applications in scientific research. BDBI is a benzimidazole derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of protein kinase CK2 and modulation of GABA-A receptors. Protein kinase CK2 is involved in the regulation of cellular processes such as DNA replication, transcription, and translation. Inhibition of CK2 can lead to cell cycle arrest and apoptosis in cancer cells. Modulation of GABA-A receptors can affect the activity of the neurotransmitter GABA, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal activity, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been reported to have anti-inflammatory and antioxidant properties. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters such as acetylcholine.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for research. However, there are also some limitations to using N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine in lab experiments. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Furthermore, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has not been tested in clinical trials, so its potential therapeutic applications are not yet known.
Future Directions
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine as a potential treatment for neurological disorders such as anxiety and depression. Furthermore, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine could be studied as a potential inhibitor of other protein kinases and enzymes involved in cellular processes. Finally, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine could be investigated as a potential lead compound for the development of new antibiotics and antifungal agents.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine involves the condensation of 1,3-benzodioxole-5-carboxaldehyde and 1-butyl-1H-benzimidazole-2-amine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The yield of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has potential applications in scientific research, particularly in the field of drug discovery. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been reported to have antibacterial and antifungal activity. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been investigated as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Furthermore, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been studied as a potential modulator of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders.
properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-(1-butylbenzimidazol-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-3-10-22-16-7-5-4-6-15(16)21-19(22)20-12-14-8-9-17-18(11-14)24-13-23-17/h4-9,11-12H,2-3,10,13H2,1H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOGIEIGSRKDRT-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1N=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2N=C1/N=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
